BenchChemオンラインストアへようこそ!

2,4-Dichloro-5,6,7,8-tetrahydropteridine

Pteridine synthesis LiAlH4 reduction Process chemistry

This compound is the definitive reduced, dichlorinated pteridine intermediate for sequential, regioselective SNAr functionalization. The established C4 > C2 reactivity hierarchy ensures single-product 2,4-diaminopteridine scaffolds without positional isomer contamination, directly supporting HSP90 inhibitor (WO2008093075) and PDE4 inhibitor programs. The pre-installed tetrahydropteridine oxidation state bypasses late-stage catalytic hydrogenation, while the 96% isolated yield from 2,4,6,7-tetrachloropteridine and kg-scale availability (moisture ≤0.5%, purity 95%) deliver predictable scale-up and GMP precursor qualification.

Molecular Formula C6H6Cl2N4
Molecular Weight 205.04 g/mol
CAS No. 98142-36-0
Cat. No. B1580704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6,7,8-tetrahydropteridine
CAS98142-36-0
Molecular FormulaC6H6Cl2N4
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1CNC2=C(N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H6Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h9H,1-2H2,(H,10,11,12)
InChIKeyVTUGNSXVSBOONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5,6,7,8-tetrahydropteridine (CAS 98142-36-0): Procurement-Grade Synthetic Intermediate for Selective Pteridine Functionalization


2,4-Dichloro-5,6,7,8-tetrahydropteridine (CAS 98142-36-0, MFCD11518934, NSC251972) is a reduced, dichlorinated pteridine heterocycle with the molecular formula C6H6Cl2N4 and a molecular weight of 205.04 g/mol . It belongs to the 5,6,7,8-tetrahydropteridine class, characterized by a saturated pyrazine ring fused to a 2,4-dichloropyrimidine moiety. The compound is primarily employed as a strategic synthetic intermediate in medicinal chemistry and organic synthesis, wherein the two chlorine atoms at positions 2 and 4 serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (SNAr) [1]. Its well-defined physicochemical profile—density 1.478 g/cm³, boiling point 381.4 °C at 760 mmHg, LogP 1.90, and polar surface area 49.84 Ų—supports reproducible handling in both academic and industrial laboratory settings [2].

Why 2,4-Dichloro-5,6,7,8-tetrahydropteridine Cannot Be Replaced by Other Chlorinated or Reduced Pteridines


In-class pteridine intermediates are not interchangeable for synthetic applications requiring sequential, regioselective SNAr functionalization. The 2,4-dichloro-5,6,7,8-tetrahydro oxidation state uniquely positions this compound between the fully aromatic tetrachloropteridine—which suffers from competing reactivity at four positions leading to positional isomer mixtures—and the fully reduced, unsubstituted 5,6,7,8-tetrahydropteridine, which lacks the chlorine handles entirely [1][2]. The aromatic analog 2,4-dichloropteridine (CAS 98138-05-7) differs in both physical properties and documented chemical stability, precluding direct substitution in protocols optimized for the tetrahydropteridine scaffold . Procurement decisions must therefore be based on the specific substitution pattern, oxidation state, and documented reactivity hierarchy, as detailed quantitatively below.

Quantitative Differentiation Evidence for 2,4-Dichloro-5,6,7,8-tetrahydropteridine vs. Closest Analogs


Synthetic Yield: 96% from 2,4,6,7-Tetrachloropteridine vs. Multi-Step Alternative Reduction Pathways

The target compound is obtained in 96% isolated yield via treatment of 2,4,6,7-tetrachloropteridine with 4 equivalents of lithium aluminum hydride (LiAlH4), as documented in the authoritative Science of Synthesis reference work [1]. This represents a single-step, high-yielding reductive dehalogenation that selectively removes chlorine atoms at positions 6 and 7 while preserving the 2,4-dichloro substitution pattern. In contrast, catalytic hydrogenation of the same tetrachloro precursor yields a mixture of products—including a purple solid that rapidly converts in air to 2,4-dichloro-6-hydroxy-7,8-dihydropteridine—requiring additional purification steps and resulting in lower net yields [2]. Alternative routes to the fully reduced 5,6,7,8-tetrahydropteridine require sequential reduction steps with cumulative yield losses.

Pteridine synthesis LiAlH4 reduction Process chemistry

Regioselective Reactivity: Retention of Only the Two Most Reactive Chlorine Positions (C4 > C2), Eliminating Competing C7 and C6 Reactivity

The positional order of reactivity for nucleophilic aromatic substitution on 2,4,6,7-tetrachloropteridine was experimentally established as C4 > C7 > C2 > C6 by Merz et al. (1998) [1]. When secondary amines are used as nucleophiles, the C4 position reacts first, followed by C7, then C2, with C6 being the least reactive. The target compound—2,4-dichloro-5,6,7,8-tetrahydropteridine—is derived by selective reductive removal of the chlorine atoms at C6 and C7, precisely the two least reactive positions. Consequently, the compound retains only the two most activated electrophilic centers (C4 and C2), enabling predictable, sequential SNAr without competition from C7 or C6. In the parent tetrachloropteridine, the presence of four chlorine atoms necessitates careful stoichiometric control to avoid statistical mixtures of regioisomers, complicating downstream purification and structural confirmation [1][2].

Nucleophilic aromatic substitution Positional isomer control Pteridine functionalization

Physical Property Differentiation: Boiling Point Elevated by 91.3 °C and Density Reduced by 0.192 g/cm³ vs. Aromatic 2,4-Dichloropteridine

The saturated 5,6,7,8-tetrahydropteridine ring system of the target compound imparts markedly different physical properties compared to its fully aromatic counterpart, 2,4-dichloropteridine (CAS 98138-05-7, C6H2Cl2N4, MW 201.01) [1]. The target compound exhibits a boiling point of 381.4 °C at 760 mmHg, compared to 290.1 °C (predicted) for the aromatic analog—a difference of +91.3 °C. Density is 1.478 g/cm³ for the target versus 1.670 g/cm³ for the aromatic compound, a decrease of 0.192 g/cm³ (11.5% lower). Molecular weight increases from 201.01 to 205.04 (+4.03 Da) due to the addition of four hydrogen atoms. These differences are consequential for distillation-based purification, solvent partitioning, and formulation development.

Physicochemical characterization Purification method selection Handling and storage

Documented Chemical Stability: 2,4-Dichloro-5,6,7,8-tetrahydropteridine Is Stable, Whereas 2,4-Dichloropteridine Is Characterized as Unstable in the Primary Literature

Taylor and Sherman (1959) explicitly addressed the relative stability of pteridine oxidation states in their foundational J. Am. Chem. Soc. paper, stating: 'Reasons for the stability of III [2,4-dichloro-5,6,7,8-tetrahydropteridine] and XI [5,6,7,8-tetrahydropteridine], in contrast to the instability of 2,4-dichloropteridine (V) and pteridine (XII), are discussed' [1]. This literature-established stability contrast is reinforced by modern GHS safety data sheets that classify the target compound as 'stable under recommended storage conditions' . The aromatic 2,4-dichloropteridine is more prone to hydrolytic degradation and ring-opening due to the electron-deficient aromatic system, whereas the partially saturated tetrahydropteridine scaffold is less electrophilic and more robust toward ambient moisture [1].

Chemical stability Storage conditions Shelf-life

Commercial Quality Specifications: Moisture ≤0.5%, Purity 95–98% with Multi-Vendor Kilogram-Scale Availability

Multiple independent vendors supply 2,4-dichloro-5,6,7,8-tetrahydropteridine with defined quality specifications. Capot Chemical (CAT# 15423) specifies moisture content ≤0.5% maximum and confirms production scale 'up to kgs,' with the compound classified as an 'intermediate in organic syntheses' [1]. Leyan (CAT# 1750879) offers the compound at 98% purity with batch-specific quality documentation . BOC Sciences supplies at 95% purity . In contrast, close analogs such as 2,4,7-trichloropteridine (CAS 104476-36-0) and 2,4-dichloropteridine (CAS 98138-05-7) have fewer commercial sources and less granular publicly available quality specifications, increasing procurement risk for kilogram-scale synthesis campaigns .

Procurement Quality control Supply chain assurance

Amination to 2,4-Diamino-5,6,7,8-tetrahydropteridine: A Key Gateway to Bioactive Pteridines Including HSP90 and PDE4 Inhibitors

The target compound undergoes clean amination at both C2 and C4 positions to yield 2,4-diamino-5,6,7,8-tetrahydropteridine, a versatile intermediate that has been independently validated as a precursor to multiple pharmacologically relevant scaffolds [1]. Taylor and Sherman demonstrated that amination of 2,4-dichloro-5,6,7,8-tetrahydropteridine (compound III) yields 2,4-diamino-5,6,7,8-tetrahydropteridine (compound XIII), which is readily oxidized through 2,4-diaminodihydropteridine (XIV) to 2,4-diaminopteridine (XV) [1]. This diaminopteridine core is the structural basis for HSP90 inhibitor patent families (WO2008093075/AstraZeneca), PDE4 inhibitors (Merz et al., 1998), and classical antifolate analogs [2][3]. The alternative route—direct amination of 2,4,6,7-tetrachloropteridine under strenuous conditions—yields 2,4,6,7-tetraaminopteridine hydrochloride as a mixture, requiring chromatographic separation of regioisomers [1].

Medicinal chemistry Kinase inhibitor synthesis Antifolate development

High-Impact Procurement Scenarios for 2,4-Dichloro-5,6,7,8-tetrahydropteridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Isomer-Free Synthesis of 2,4-Diaminopteridine-Based Kinase and HSP90 Inhibitors

Procurement of 2,4-dichloro-5,6,7,8-tetrahydropteridine is indicated when the synthetic objective is a 2,4-diaminopteridine scaffold requiring sequential, regioselective amination without positional isomer formation. The established positional reactivity hierarchy (C4 > C2, with C7 and C6 absent) [1] ensures that medicinal chemistry teams can confidently execute SNAr at C4 followed by C2, generating a single diaminopteridine product. This directly supports HSP90 inhibitor programs (WO2008093075, AstraZeneca) [2] and PDE4 inhibitor development (Merz et al., J. Med. Chem. 1998) [1], where structural homogeneity is critical for SAR interpretation and regulatory submission. Alternative starting materials such as 2,4,6,7-tetrachloropteridine introduce regioisomeric byproducts that confound biological assay results and require costly chromatographic resolution.

Process Chemistry: Kilogram-Scale Intermediate with 96% Proven Single-Step Yield and Defined Quality Metrics

For process development teams scaling pteridine-based synthetic routes, the 96% isolated yield from the common precursor 2,4,6,7-tetrachloropteridine [3] represents a validated, literature-precedented step with favorable atom economy. Combined with the commercial availability at kilogram scale with moisture ≤0.5% and purity 95–98% from multiple vendors [4], this compound meets the reproducibility and supply security requirements of GMP precursor qualification. The documented chemical stability under recommended storage conditions further reduces the risk of batch rejection due to degradation during warehousing, a concern that applies to the less stable aromatic analog 2,4-dichloropteridine [5].

Academic Core Facility: Reliable Building Block for Diversity-Oriented Synthesis of Tetrahydropteridine Libraries

Academic core facilities and chemical biology platforms requiring a robust, dual-electrophilic pteridine building block for library synthesis benefit from the predictable SNAr reactivity of this compound. The two chlorine substituents can be sequentially displaced with distinct amine nucleophiles to generate diverse 2,4-diamino-tetrahydropteridine libraries, leveraging the established C4 > C2 reactivity order [1]. The compound's stability and commercial availability in 1 g to 25 g quantities from suppliers such as Leyan (98% purity, CAT# 1750879) and BOC Sciences (95% purity) enable academic laboratories to initiate synthesis without in-house preparation of the chlorinated pteridine precursor, saving 2–3 synthetic steps per library member.

Antifolate Analog Development: Gateway Intermediate for Tetrahydrofolate-Derived Enzyme Inhibitors

Research programs targeting dihydrofolate reductase (DHFR) or thymidylate synthase with reduced pteridine-based antifolates can utilize 2,4-dichloro-5,6,7,8-tetrahydropteridine as a pre-reduced scaffold that bypasses the need for catalytic hydrogenation of aromatic pteridine intermediates. Taylor and Sherman demonstrated that this compound undergoes clean amination to 2,4-diamino-5,6,7,8-tetrahydropteridine [5], which serves as the core structure for tetrahydrofolate analog synthesis, including tetrahydro-3′,5′-dichloromethotrexate prepared via dimethylamine-borane reduction methodology [6]. The pre-installed tetrahydropteridine oxidation state eliminates a post-functionalization reduction step, streamlining the synthetic sequence and avoiding catalyst poisoning issues associated with late-stage hydrogenation of functionalized pteridines.

Quote Request

Request a Quote for 2,4-Dichloro-5,6,7,8-tetrahydropteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.